8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzylamino group at the 8-position, a propyl group at the 7-position, and two methyl groups at the 1 and 3 positions of the purine ring.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets, such as cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in apoptosis induction within certain cell lines .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression pathway . This can lead to the arrest of the cell cycle, thereby inhibiting the proliferation of cells .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . For instance, they have been found to inhibit the growth of certain cell lines significantly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethylxanthine with propyl bromide to introduce the propyl group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzylamine in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Uniqueness
8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
8-(benzylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-10-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)18-11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUZFWNJSLSHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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